N-desethyl Brinzolamide (oxalate) is a significant metabolite of Brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure in conditions such as glaucoma and ocular hypertension. The compound is classified as a small molecule and is recognized for its role in pharmacological applications related to eye care.
The synthesis of N-desethyl Brinzolamide can be achieved through various chemical reactions involving Brinzolamide as a precursor. The primary method includes:
N-desethyl Brinzolamide has a complex molecular structure characterized by multiple functional groups, including sulfonamide and amine groups, which are essential for its biological activity.
N-desethyl Brinzolamide participates in several chemical reactions typical of sulfonamides, including:
The stability of N-desethyl Brinzolamide in various pH environments is crucial for its formulation in ocular therapies. Its reactivity profile indicates that it can be effectively utilized in diverse chemical environments without significant degradation .
N-desethyl Brinzolamide functions primarily by inhibiting carbonic anhydrase enzymes, particularly carbonic anhydrase II, which plays a critical role in bicarbonate ion formation and fluid secretion in the eye.
N-desethyl Brinzolamide is primarily utilized in ophthalmology for:
Hepatic metabolism of brinzolamide primarily yields N-desethyl Brinzolamide through oxidative N-dealkylation, a transformation mediated by cytochrome P450 enzymes. This metabolite retains the core thienothiazine sulfonamide pharmacophore but lacks the ethyl group attached to the secondary amine of the parent molecule [1]. Crucially, this structural modification modulates its biochemical interactions with carbonic anhydrase isozymes.
N-desethyl Brinzolamide exhibits potent inhibition of human carbonic anhydrase II (CA-II), with a half-maximal inhibitory concentration (IC₅₀) of 1.28 nM. This affinity is comparable to brinzolamide's CA-II inhibition (Kᵢ = 0.13 nM), underscoring the metabolic conservation of therapeutic activity [1] [3]. Against carbonic anhydrase IV (CA-IV), however, the metabolite demonstrates reduced potency (IC₅₀ = 128 nM), revealing isozyme-specific selectivity differences relative to brinzolamide (CA-IV Kᵢ = 0.62 nM) [1] [5]. Such divergence highlights the nuanced impact of N-dealkylation on enzyme affinity profiles.
In vivo studies confirm systemic exposure to N-desethyl Brinzolamide following topical brinzolamide administration. The metabolite accumulates preferentially in erythrocytes due to CA-II binding, exhibiting prolonged retention (half-life > 1 week) mirroring the parent drug’s pharmacokinetics [1]. This persistence contributes to sustained enzymatic inhibition despite brinzolamide's rapid clearance from plasma.
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3